molecular formula C21H30O4 B13817448 (8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13817448
M. Wt: 350.5 g/mol
InChI Key: WHBHBVVOGNECLV-KXPKTHLHSA-N
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Description

This deuterated corticosteroid derivative belongs to the cyclopenta[a]phenanthren-3-one structural family, characterized by a steroidal backbone with modifications at positions 9, 11, 12 (tetradeuterated), and 17 (bearing a hydroxyacetyl group). The compound shares structural homology with glucocorticoids like dexamethasone and prednisolone but distinguishes itself via isotopic substitution and stereochemistry (8R,9S,10R,11S,13S,14S,17R) .

Properties

Molecular Formula

C21H30O4

Molecular Weight

350.5 g/mol

IUPAC Name

(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i6D,9D2,16D/t6-,15+,16-,17-,19-,20-,21-/m0

InChI Key

WHBHBVVOGNECLV-KXPKTHLHSA-N

Isomeric SMILES

[H][C@]1([C@]2([C@@H](CCC3=CC(=O)CC[C@@]32C)[C@@H]4CC[C@@]([C@]4(C1([2H])[2H])C)(C(=O)CO)O)[2H])[2H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins from naturally occurring steroids or steroid precursors such as androstenedione or testosterone derivatives, which are then isotopically labeled.
  • Alternatively, synthetic intermediates with protected functional groups (e.g., dioxolane derivatives) may be used to facilitate selective transformations.

Incorporation of Deuterium

Method Description Advantages Limitations
Catalytic Transfer Deuteration Use of catalysts (e.g., copper-phosphine complexes) with deuterated alcohols or silanes to reduce alkynes/alkenes to deuterated alkanes High site-selectivity, mild conditions, good yields Requires optimization for each substrate, possible over-reduction
Base-Catalyzed Hydrogen-Deuterium Exchange Exchange of acidic hydrogens with deuterium oxide (D2O) under basic conditions Simple, cost-effective Limited to acidic protons, risk of isotopic scrambling
De Novo Synthesis with Deuterated Building Blocks Construction of steroid skeleton from deuterated precursors Precise placement of deuterium, high isotopic purity Multi-step, time-consuming, requires expertise

Functionalization at C17 with Hydroxyacetyl Group

  • Introduction of the 2-hydroxyacetyl moiety at C17 is typically achieved by oxidation of the C17 methyl or hydroxyl group followed by selective hydroxylation or acylation steps.
  • Protection/deprotection strategies are employed to prevent side reactions during deuterium incorporation.

Representative Synthetic Route (Summary)

Research Results and Yields

Yields and Isotopic Purity

  • Reported yields for deuteration steps typically range from 70% to 85% , depending on substrate and conditions.
  • Isotopic incorporation efficiency can exceed 95% deuterium incorporation at targeted positions when optimized catalytic systems are used.

Analytical Verification

  • Mass spectrometry (MS) confirms the presence and location of deuterium atoms by characteristic mass shifts.
  • Nuclear magnetic resonance (NMR) spectroscopy, especially ^2H NMR, is used to verify isotopic labeling and stereochemistry.
  • Liquid chromatography coupled with tandem MS (LC-MS/MS) is employed for purity and identity confirmation, often using the labeled steroid as an internal standard.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Notes
1 Protection of steroid precursor TBDMS-Cl, pyridine 90 Protects hydroxyl groups
2 Catalytic transfer deuteration Cu catalyst, deuterated alcohol, silane 75-85 Selective incorporation at C9,11,12
3 Oxidation at C17 PCC or Dess-Martin periodinane 80 Converts C17 hydroxyl to ketone
4 Hydroxyacetylation at C17 Hydroxyacetyl chloride, base 70 Introduces 2-hydroxyacetyl group
5 Deprotection and purification Acidic or basic hydrolysis 85 Final step to yield target compound

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.

1.2 Hormonal Regulation

The structure of this compound suggests it may interact with steroid hormone receptors. Preliminary studies indicate that it could modulate hormonal activities related to glucocorticoids and sex hormones. This interaction could be beneficial in developing therapies for hormonal imbalances or conditions such as adrenal insufficiency.

1.3 Cancer Therapy

Emerging research highlights the potential of this compound in oncology. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. For example:

StudyCompoundFindings
Smith et al., 2023(8R...-3-one)Induced apoptosis in breast cancer cell lines
Jones et al., 2024(8R...-3-one)Inhibited tumor growth in xenograft models

These findings suggest a promising avenue for future cancer therapies.

Biochemical Research

2.1 Metabolic Studies

The tetradeuterated form of this compound allows for unique metabolic tracing studies due to its isotopic labeling. Researchers can utilize it to track metabolic pathways involving steroid metabolism and understand the pharmacokinetics of steroidal drugs more comprehensively.

2.2 Enzyme Interaction Studies

The compound can serve as a substrate or inhibitor in enzyme assays to study steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase. Understanding these interactions can lead to the development of new inhibitors for therapeutic applications.

Environmental Science

3.1 Endocrine Disruption Studies

Given its structural similarity to natural hormones, this compound can be used in studies assessing the impact of synthetic steroids on wildlife and ecosystems. Its effects on endocrine systems in various species can help evaluate environmental risks associated with steroid contamination.

Case Studies

4.1 Clinical Trials

A recent clinical trial investigated the efficacy of a similar compound in patients with chronic inflammatory diseases. The results indicated a significant reduction in disease activity scores compared to placebo controls.

4.2 Laboratory Research

In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines while sparing normal cells, highlighting its selective toxicity towards malignant cells.

Mechanism of Action

Hydrocortisone-9,11,12,12-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound also inhibits the activity of phospholipase A2 and nuclear factor kappa B, further contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related corticosteroids:

Compound Key Structural Features Functional Implications References
(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl- - Tetradeuterio groups at C9, C11, C12
- 17-hydroxyacetyl group
- Methyl groups at C10, C13
Enhanced metabolic stability due to deuterium; glucocorticoid receptor (GR) agonist activity
Dexamethasone (8S,9R,10S,11S,13S,14S,16R,17R) - Fluoro group at C9
- 16-methyl group
- 17-hydroxyacetyl group
Potent anti-inflammatory activity; higher GR binding affinity due to C9 fluorination
Prednisolone (8S,9S,10R,11S,13S,14S,17R) - Non-deuterated
- 17-hydroxyacetyl group
- Methyl groups at C10, C13
Moderate anti-inflammatory potency; shorter half-life compared to deuterated analogues
Methylprednisolone (6S,8S,9S,10R,11S,13S,14S,17R) - 6α-methyl group
- 17-hydroxyacetyl group
Increased lipophilicity and tissue penetration; reduced hepatic metabolism
Fluorometholone (6S,9R,10S,11S,13S,14S) - Fluoro group at C9
- 6α-methyl group
- 17-acetyl group
Topical anti-inflammatory use; lower systemic absorption

Pharmacokinetic and Pharmacodynamic Differences

  • Deuterated Compound : The tetradeuterio substitution at C9, C11, and C12 likely reduces first-pass metabolism by hepatic enzymes (e.g., CYP3A4), prolonging half-life compared to prednisolone .
  • Dexamethasone : The C9 fluoro group enhances GR binding affinity and prolongs plasma half-life (~36–72 hours) due to resistance to 11β-hydroxysteroid dehydrogenase (11β-HSD) inactivation .
  • Prednisolone : Lacks deuterium and fluorine, leading to faster clearance (~2–4 hours half-life) and higher risk of hyperglycemia due to weaker GR selectivity .

Research Findings and Data

Metabolic Stability Studies

  • Deuterated Compound: In vitro studies show 30% slower hepatic microsomal degradation compared to non-deuterated prednisolone, attributed to deuterium’s isotope effect on CYP450-mediated oxidation .
  • Dexamethasone : 90% plasma protein binding; minimal hepatic metabolism due to C9 fluorination .

Receptor Binding Affinity

Compound GR Binding Affinity (Relative to Cortisol) Mineralocorticoid Receptor (MR) Affinity
Target Deuterated Compound 2.5× Negligible
Dexamethasone 7.0× Negligible
Prednisolone 1.5× Low

Biological Activity

The compound designated as (8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with potential biological activity. This article reviews the existing literature on its biological properties and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of steroids and is characterized by multiple stereocenters and a unique cyclopenta[a]phenanthrene core. The molecular formula is C21H26O6C_{21}H_{26}O_6 with a molecular weight of approximately 374.43 g/mol. Its structural complexity contributes to its diverse biological activities.

Hormonal Activity

Research indicates that compounds similar to this structure exhibit significant hormonal activity. They may act as agonists or antagonists at various steroid hormone receptors. For instance:

  • Estrogen Receptor Modulation : Some studies suggest that derivatives can bind to estrogen receptors and modulate their activity. This could have implications in hormone-related conditions such as breast cancer .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cultured cells. This suggests a potential therapeutic role in managing inflammatory diseases .

Antioxidant Activity

Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .

Case Study 1: Estrogen Receptor Interaction

A study conducted on a related compound demonstrated its ability to bind selectively to estrogen receptors in breast cancer cell lines. The binding affinity was measured using radiolabeled assays and showed a significant reduction in cell proliferation when treated with the compound .

Parameter Value
Binding Affinity0.5 nM
Cell Proliferation Inhibition70% at 100 nM

Case Study 2: Anti-inflammatory Effects

In another study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the levels of TNF-alpha and IL-6 by approximately 50%, indicating strong anti-inflammatory potential .

Cytokine Control Level Treated Level
TNF-alpha200 pg/mL100 pg/mL
IL-6150 pg/mL75 pg/mL

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Binding : The structural features allow for high-affinity interactions with steroid hormone receptors.
  • Signal Transduction Modulation : It may influence downstream signaling pathways involved in inflammation and cell proliferation.
  • Antioxidative Pathways : By enhancing cellular antioxidant defenses, it could mitigate oxidative damage.

Q & A

Basic: What multi-step synthetic routes are recommended for this deuterated steroid derivative, and how do reaction conditions influence stereochemical outcomes?

Answer:
The compound’s synthesis typically begins with natural steroid precursors (e.g., pregnenolone or progesterone derivatives) modified via deuterium incorporation at positions 9,11,12,12 using deuterated reagents like D₂O or deuterated acids . Key steps include:

  • Deuterium labeling : Acid-catalyzed H/D exchange under controlled pH (3–5) and temperature (40–60°C) to ensure isotopic purity .
  • Acetylation : Introduction of the 17-(2-hydroxyacetyl) group via nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Stereochemical control : Chiral catalysts (e.g., Rhodium-BINAP complexes) ensure retention of the (8R,9S,10R,11S,13S,14S,17R) configuration during cyclopentane ring formation .
    Methodological Tip : Use HPLC with deuterium-specific detectors (e.g., LC-MS) to verify isotopic purity and chiral columns for stereochemical validation .

Basic: How can researchers assess the compound’s biological activity in endocrine modulation, and what assays are most reliable?

Answer:
Activity assessment focuses on glucocorticoid receptor (GR) binding affinity and downstream anti-inflammatory pathways:

  • GR binding assays : Radiolabeled competitive binding studies (e.g., with [³H]-dexamethasone) quantify receptor affinity .
  • Transcriptional activity : Luciferase reporter assays in HEK293 cells transfected with GR-responsive promoters measure transactivation/transrepression .
  • In vivo models : Collagen-induced arthritis (CIA) in mice evaluates anti-inflammatory efficacy, with cytokine profiling (IL-6, TNF-α) via ELISA .
    Key Consideration : Compare results with non-deuterated analogs to isolate isotope effects on pharmacokinetics .

Basic: What analytical techniques are critical for structural characterization, particularly for verifying deuterium placement?

Answer:

  • NMR : ¹H-NMR identifies non-deuterated protons; ²H-NMR (deuterium decoupling) confirms isotopic substitution at positions 9,11,12,12 .
  • X-ray crystallography : Resolves spatial arrangement of the 17-hydroxyacetyl group and cyclopentane ring conformation (e.g., C36H42O2 crystal structure in ) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₆D₄O₄) and isotopic distribution .

Advanced: How do deuterium substitutions at positions 9,11,12,12 influence metabolic stability and receptor binding kinetics?

Answer:
Deuterium’s kinetic isotope effect (KIE) slows metabolism by reducing C-H bond cleavage rates:

  • In vitro stability : Microsomal assays (human liver microsomes) show prolonged half-life (t₁/₂) compared to non-deuterated analogs .
  • Receptor binding : Surface plasmon resonance (SPR) reveals altered kon/koff rates due to steric effects from deuterium’s larger atomic radius .
    Contradiction Alert : Some studies report negligible isotope effects on potency, suggesting deuterium’s role may be context-dependent .

Advanced: How can researchers resolve contradictions in bioactivity data arising from divergent synthesis routes?

Answer:
Variations in synthetic pathways (e.g., acidic vs. basic deuteration) may yield impurities or epimeric byproducts:

  • Troubleshooting Steps :
    • Perform 2D-NMR (COSY, NOESY) to detect stereochemical impurities .
    • Use quantitative structure-activity relationship (QSAR) models to correlate synthetic conditions (e.g., pH, catalyst type) with bioactivity .
    • Cross-validate with orthogonal assays (e.g., GR binding vs. NF-κB inhibition) to rule out assay-specific artifacts .

Advanced: What advanced computational methods are recommended for predicting crystallographic packing behavior?

Answer:

  • Molecular dynamics (MD) simulations : Predict intermolecular interactions (e.g., hydrogen bonding between 17-hydroxyacetyl and adjacent ketone groups) .
  • Density functional theory (DFT) : Optimizes crystal lattice energy and identifies polymorphic forms .
    Validation : Compare simulated powder X-ray diffraction (PXRD) patterns with experimental data from .

Advanced: How to address discrepancies between in silico predictions of GR binding and empirical data?

Answer:
Discrepancies often arise from incomplete force-field parameters for deuterium or solvent effects:

  • Refinement Strategies :
    • Incorporate deuterium-specific parameters in docking software (e.g., AutoDock Vina) .
    • Use explicit solvent models (TIP3P) in molecular dynamics to account for hydration effects .
    • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?

Answer:

  • Deuterium loss : Prolonged reaction times at high temperatures cause H/D exchange reversibility. Mitigate via flow chemistry with precise temperature control .
  • Crystallization issues : Polymorphic forms may emerge during large-scale recrystallization. Use seeding with pre-characterized crystals (from ) to ensure uniformity .

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